6-Aminoisoquinolin-3-OL

pKa ionization state tautomerism

6-Aminoisoquinolin-3-OL (CAS 1374652-60-4), also catalogued as 6-Amino-3(2H)-isoquinolinone or 6-Amino-3-hydroxyisoquinoline, is a heterocyclic aromatic compound of the isoquinoline family with molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. It bears an electron-donating primary amino group at the 6-position and a hydroxyl/keto functionality at the 3-position, existing predominantly as the lactam tautomer (3(2H)-isoquinolinone) in aqueous and polar media.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1374652-60-4
Cat. No. B3419175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoisoquinolin-3-OL
CAS1374652-60-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=CNC(=O)C=C2C=C1N
InChIInChI=1S/C9H8N2O/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,10H2,(H,11,12)
InChIKeyRXNVQOXXZBDZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoisoquinolin-3-OL (CAS 1374652-60-4): Structural Identity, Tautomeric Form, and Procurement-Relevant Physicochemical Baseline


6-Aminoisoquinolin-3-OL (CAS 1374652-60-4), also catalogued as 6-Amino-3(2H)-isoquinolinone or 6-Amino-3-hydroxyisoquinoline, is a heterocyclic aromatic compound of the isoquinoline family with molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . It bears an electron-donating primary amino group at the 6-position and a hydroxyl/keto functionality at the 3-position, existing predominantly as the lactam tautomer (3(2H)-isoquinolinone) in aqueous and polar media . The compound is primarily supplied as a synthetic intermediate and building block for medicinal chemistry and materials science applications, with a predicted pKa of 10.86±0.40, a topological polar surface area (TPSA) of 58.88 Ų, and a calculated LogP of 1.6915 .

Why 6-Aminoisoquinolin-3-OL Cannot Be Interchanged with 6-Aminoisoquinoline, 3-Hydroxyisoquinoline, or 7-Amino Positional Isomers


Substituting 6-Aminoisoquinolin-3-OL with its closest structural analogs — 6-aminoisoquinoline (lacking the 3-OH/3-oxo group), 3-hydroxyisoquinoline (lacking the 6-NH2 group), or 7-aminoisoquinoline (positional isomer) — introduces quantifiable shifts in tautomeric equilibrium, acid/base character, hydrogen-bonding capacity, and pharmacological target engagement that cannot be compensated by formulation adjustments . The 3-oxo group shifts the predominant tautomeric state from the fully aromatic form to the lactam, altering the pKa by approximately 3.8 log units relative to 6-aminoisoquinoline (ΔpKa ≈ 3.76) and modifying both the polar surface area (PSA 58.88 vs. 38.91 Ų) and LogP (1.69 vs. 2.40) . These differences directly affect solubility, membrane permeability, and protein-binding geometry — making the compound a distinct chemical entity for synthetic elaboration and biological screening rather than a drop-in replacement [1].

6-Aminoisoquinolin-3-OL: Quantified Differentiation Evidence Against Closest Analogs for Procurement Decisions


pKa Shift of ~3.8 Log Units Versus 6-Aminoisoquinoline Dictates Ionization State at Physiological pH

6-Aminoisoquinolin-3-OL exhibits a predicted pKa of 10.86±0.40, compared to 7.10±0.10 for 6-aminoisoquinoline — a difference of approximately 3.76 log units that reflects the electron-withdrawing and tautomeric influence of the 3-oxo substituent . At physiological pH (7.4), 6-aminoisoquinoline (pKa 7.10) exists in a partially protonated equilibrium that enables it to function as a benzamidine isostere, whereas 6-Aminoisoquinolin-3-OL (pKa 10.86) remains predominantly neutral and in the lactam (3(2H)-isoquinolinone) tautomeric form. This directly affects solubility, hydrogen-bond donor/acceptor capacity, and target-binding pharmacophore geometry .

pKa ionization state tautomerism physicochemical profiling medicinal chemistry

Topological Polar Surface Area Increase of ~20 Ų Relative to 6-Aminoisoquinoline Alters Permeability and Solubility Predictions

The topological polar surface area (TPSA) of 6-Aminoisoquinolin-3-OL is 58.88 Ų, compared to 38.91 Ų for 6-aminoisoquinoline — a difference of approximately 20 Ų (51% increase) attributable to the additional carbonyl oxygen of the lactam . Concurrently, the LogP decreases from 2.40 (6-aminoisoquinoline) to 1.69 (6-Aminoisoquinolin-3-OL), reflecting increased hydrophilicity . These values place 6-Aminoisoquinolin-3-OL within the favorable range for CNS drug-likeness (TPSA < 90 Ų) while offering distinctly different solubility and permeability characteristics from the non-oxygenated analog.

polar surface area LogP drug-likeness ADME physicochemical profiling

Aminoisoquinoline Scaffold Class Demonstrates Superior Caco-2 Permeability Over Benzamidine-Based Inhibitors, Enabling Oral Bioavailability

The aminoisoquinoline chemotype — which includes the 6-aminoisoquinoline substructure present in 6-Aminoisoquinolin-3-OL — has been validated as a benzamidine isostere with significantly improved oral absorption properties. In a direct comparative study of sulfonamidopyrrolidinone factor Xa inhibitors, aminoisoquinoline-containing compounds demonstrated higher Caco-2 cell permeability than their benzamidine counterparts and achieved higher plasma exposure upon oral dosing [1]. The most potent aminoisoquinoline-based inhibitor (compound 14b) exhibited a fXa Ki of 6 nM with >600-fold selectivity over other serine proteases [1]. This establishes the 6-aminoisoquinoline scaffold as a preferred starting point over benzamidine for orally bioavailable serine protease inhibitor programs.

benzamidine isostere Caco-2 permeability oral bioavailability factor Xa serine protease inhibition

6-Position Versus 7-Position Substitution on the Isoquinoline Ring Produces an 18-Fold Difference in OX1 Receptor Antagonist Potency — Pharmacological Consequence of Regiochemistry

A systematic structure-activity relationship (SAR) study of tetrahydroisoquinoline-based orexin 1 (OX1) receptor antagonists revealed a striking positional dependence: 7-substituted analogs displayed potent OX1 antagonism (compound 10c, Ke = 23.7 nM), whereas 6-substituted analogs — including 6-amino compounds bearing ester groups — were markedly less active (compound 26a, Ke = 427 nM) [1]. This 18-fold difference in binding affinity demonstrates that the 6-amino substitution pattern, characteristic of 6-Aminoisoquinolin-3-OL, imposes a distinct pharmacological profile compared to the 7-amino regioisomer. This positional SAR is not predictable from computed properties alone and must be empirically determined.

orexin receptor OX1 antagonist regiochemistry SAR tetrahydroisoquinoline

Dual Reactive Handles (6-NH2 and 3-OH/Oxo) Enable Orthogonal Derivatization Routes Not Accessible from Mono-Functionalized Isoquinoline Analogs

6-Aminoisoquinolin-3-OL possesses two chemically distinct reactive sites — a primary aromatic amine at C-6 and a hydroxyl/keto group at C-3 (existing in lactam-lactim tautomerism) — enabling orthogonal synthetic elaboration . In contrast, 6-aminoisoquinoline offers only the 6-NH2 handle, and 3-hydroxyisoquinoline offers only the 3-OH handle . The 6-NH2 group can undergo diazotization, acylation, reductive amination, or urea formation, while the 3-OH/oxo site can participate in O-alkylation, Mitsunobu reactions, or be converted to a triflate for cross-coupling. This dual functionality supports divergent parallel synthesis strategies, reducing the number of distinct building blocks required in library construction and enabling late-stage diversification.

synthetic intermediate orthogonal functionalization building block parallel synthesis medicinal chemistry

Lactam-Lactim Tautomerism of the 3-OH/Oxo Group Enables Solvent-Dependent Fluorescence Properties for Probe Development

The 3-hydroxyisoquinoline substructure within 6-Aminoisoquinolin-3-OL undergoes excited-state proton transfer (ESPT) tautomerism, producing solvent-dependent dual fluorescence emission — a photophysical property absent in the non-hydroxylated analog 6-aminoisoquinoline . 3-Hydroxyisoquinoline (the core fluorophore) exhibits distinct lactim and lactam emission bands whose relative intensities vary with solvent polarity and hydrogen-bonding capacity . The additional 6-NH2 group in 6-Aminoisoquinolin-3-OL provides an electron-donating substituent that can further tune the fluorescence quantum yield and emission wavelength, making this compound a candidate scaffold for ratiometric fluorescent probe development [1].

tautomerism fluorescence excited-state proton transfer photophysics chemical probe

6-Aminoisoquinolin-3-OL: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Scaffold for Orally Bioavailable Serine Protease Inhibitor Lead Optimization (Factor Xa, Thrombin, Factor VIIa)

The aminoisoquinoline substructure of 6-Aminoisoquinolin-3-OL, validated as a benzamidine isostere with superior Caco-2 permeability [1], makes this compound a rational choice for medicinal chemistry groups developing oral anticoagulants or antithrombotic agents. The 6-NH2 group serves as the key amidine-mimicking recognition element for the S1 pocket of serine proteases, while the 3-OH/oxo group provides an additional derivatization handle for modulating selectivity, solubility, and off-target profiles. Multiple crystal structures of Factor VIIa in complex with 1-aminoisoquinolin-6-yl-amino inhibitors (PDB: 5L30, 5PAQ, 5TQE) confirm the binding-mode relevance of the 6-aminoisoquinoline motif [2].

Dual-Handle Building Block for Divergent Parallel Library Synthesis in Kinase and GPCR Programs

The orthogonal reactivity of the 6-NH2 and 3-OH/oxo groups positions 6-Aminoisoquinolin-3-OL as a privileged building block for generating diverse compound libraries from a single starting material. The Aerie Pharmaceuticals patent family (US 8,034,943; US 8,921,392) establishes that 6-aminoisoquinoline compounds influence, inhibit, or reduce kinase activity with therapeutic relevance to glaucoma, cancer, and obesity [3]. Incorporating the additional 3-OH handle enables parallel synthesis of O-alkylated and N-acylated analogs in fewer synthetic steps than would be required using separate mono-functionalized building blocks.

Fluorescent Probe Scaffold for Ratiometric Sensing and Environmental Polarity Detection

The 3-hydroxyisoquinoline core of 6-Aminoisoquinolin-3-OL undergoes solvent-dependent excited-state proton transfer (ESPT), producing dual fluorescence emission bands that are responsive to solvent polarity and hydrogen-bonding environment . The 6-NH2 substituent provides an electron-donating group that can modulate emission wavelength and quantum yield. This makes the compound a candidate starting point for developing ratiometric fluorescent sensors for Zn²⁺, Hg²⁺, or pH, as demonstrated with structurally related aminoisoquinoline-based colorimetric sensors [4]. Procurement by chemical biology and assay development groups is justified when a single scaffold offering both a fluorophore core and a conjugation-amenable amine handle is preferred over multi-step fluorophore-linker assembly.

Isoquinolinone-Based PARP Inhibitor Fragment for Selectivity Optimization (PARP-1 vs. PARP-2)

The isoquinolinone (lactam) tautomer of 6-Aminoisoquinolin-3-OL structurally mimics the nicotinamide moiety of NAD⁺, the substrate of poly(ADP-ribose) polymerases (PARPs) . A series of isoquinolinone derivatives has been reported to achieve up to 60-fold selectivity for PARP-2 over PARP-1, a discrimination attributed to a single residue difference (Glu763 in PARP-1 vs. Gln319 in PARP-2) in the catalytic domain [5]. The 6-NH2 group on the scaffold provides a vector for introducing substituents that can exploit this selectivity pocket. Procurement of 6-Aminoisoquinolin-3-OL as a fragment starting point is supported when isoform-selective PARP inhibition is the program objective, rather than pan-PARP inhibition achievable with simpler benzamide or 3-hydroxyisoquinoline fragments.

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